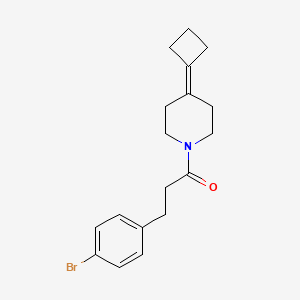
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a complex organic compound characterized by its bromophenyl group and cyclobutylidenepiperidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the bromination of phenylpropanone to introduce the bromophenyl group. Subsequent steps may include the formation of the cyclobutylidenepiperidinyl group through cyclization reactions and the final coupling of these two components.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its bromophenyl group makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
作用機序
The mechanism by which 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets. The bromophenyl group enhances its affinity for certain receptors, while the cyclobutylidenepiperidinyl moiety interacts with enzymes or other proteins. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the cyclobutylidenepiperidinyl group.
4-Cyclobutylidenepiperidine: Similar in the cyclobutylidenepiperidinyl moiety but lacks the bromophenyl group.
Uniqueness: 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one stands out due to its combination of both functional groups, which provides unique chemical and biological properties not found in its simpler counterparts.
This compound's multifaceted nature makes it a valuable asset in scientific research and industrial applications, offering a wide range of possibilities for future developments.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWMMIZOCDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
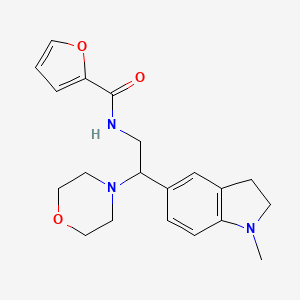
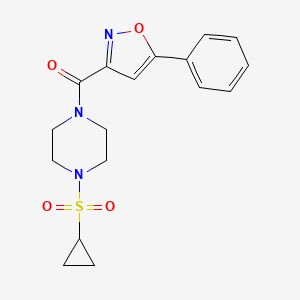
![methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2936207.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)
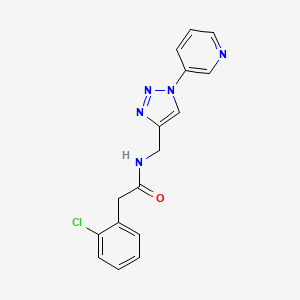
![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2936213.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
![N-cyclohexyl-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2936217.png)
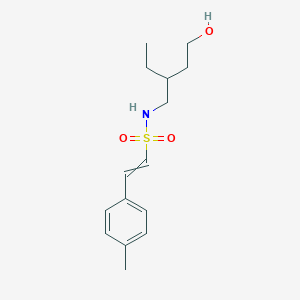
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
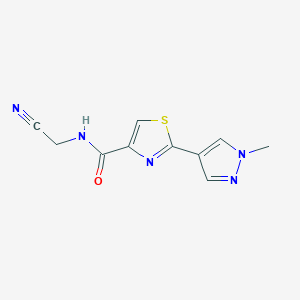
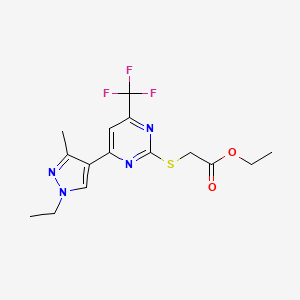
![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
